HDAC Inhibition Potency Relative to Hydroxamate-Class HDAC Inhibitors
7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid exhibits an HDAC IC₅₀ of 4.27 μM (4,270 nM) in HeLa cell nuclear extracts as determined by a fluorescent activity assay [1]. This potency is approximately three orders of magnitude weaker than the nanomolar inhibition reported for hydroxamic acid-based HDAC inhibitors such as vorinostat (SAHA) and trichostatin A, which typically display IC₅₀ values in the low nanomolar range [2]. The compound also shows no measurable inhibition of recombinant human HDAC7 at concentrations up to 10 μM (Ki >10,000 nM) . The differential in potency arises primarily from the replacement of the canonical hydroxamic acid zinc-binding group with a carboxylic acid terminus.
| Evidence Dimension | HDAC inhibitory potency (IC₅₀ / Ki) |
|---|---|
| Target Compound Data | IC₅₀ = 4.27 μM (4,270 nM); Ki > 10,000 nM for HDAC7 |
| Comparator Or Baseline | Hydroxamate-class HDAC inhibitors (e.g., vorinostat/SAHA, trichostatin A): IC₅₀ typically < 100 nM |
| Quantified Difference | ≥42-fold reduction in potency (4.27 μM vs. <100 nM) |
| Conditions | HeLa cell HDAC fluorescent activity assay; human recombinant HDAC7 fluorimetric assay after 45 min |
Why This Matters
This compound serves as a low-potency carboxylic acid control or a scaffold for prodrug/probe derivatization rather than as a direct HDAC inhibitor; researchers requiring potent HDAC inhibition must select a hydroxamate-based compound.
- [1] BindingDB. BDBM50475866 (CHEMBL213860). Accessed 2026. IC50 4.27E+3 nM for HDAC inhibition in HeLa cells by fluorescent activity assay. View Source
- [2] BindingDB. BDBM50463739 (CHEMBL4237803). Accessed 2020-08-17. Ki >1.00E+4 nM for human recombinant HDAC7 using fluorogenic HDAC substrate class 2a after 45 mins by fluorimetric method. View Source
